molecular formula C20H29N5O4S B3020149 6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine CAS No. 899994-71-9

6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine

Cat. No.: B3020149
CAS No.: 899994-71-9
M. Wt: 435.54
InChI Key: BUWZFBLQATULRM-UHFFFAOYSA-N
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Description

6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a piperazine moiety, which is further functionalized with a 3,4-dimethoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the pyridazine core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the piperazine moiety: The pyridazine core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted pyridazine.

    Attachment of the 3,4-dimethoxyphenylsulfonyl group: This step involves the reaction of the piperazine-substituted pyridazine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinones derived from the methoxyphenyl group.

    Reduction: Sulfides derived from the sulfonyl group.

    Substitution: Various N-substituted derivatives of the piperazine moiety.

Scientific Research Applications

6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}(oxo)acetic acid
  • 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one

Uniqueness

6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridazine core, combined with the piperazine and 3,4-dimethoxyphenylsulfonyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

6-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-N,N-diethylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O4S/c1-5-23(6-2)19-9-10-20(22-21-19)24-11-13-25(14-12-24)30(26,27)16-7-8-17(28-3)18(15-16)29-4/h7-10,15H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWZFBLQATULRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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